molecular formula C21H23NO3S B2463207 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034206-53-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2463207
CAS No.: 2034206-53-4
M. Wt: 369.48
InChI Key: TXFVYRWHWLQXJQ-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentane core substituted with a thiophene ring and an amide-linked benzofuran-methoxyethyl side chain. This compound combines multiple privileged substructures—benzofuran, thiophene, and cyclopentane—that are associated with enhanced bioavailability and receptor-binding promiscuity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-24-18(17-13-15-7-2-3-8-16(15)25-17)14-22-20(23)21(10-4-5-11-21)19-9-6-12-26-19/h2-3,6-9,12-13,18H,4-5,10-11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFVYRWHWLQXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method allows for the construction of the benzofuran and thiophene rings with good functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction of the thiophene ring can yield thiophane derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The target compound’s structural uniqueness lies in its fusion of a cyclopentane ring with thiophene and benzofuran moieties. Key comparisons with analogues include:

Parameter Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide N-Aryl Sulfonamide Derivatives
Core Structure Cyclopentane fused with thiophene and benzofuran Benzene-thiophene carboxamide Indole-thiophene sulfonamide
Dihedral Angles Not reported in evidence; predicted rigidity from cyclopentane 13.53° (A), 8.50° (B) between benzene and thiophene rings Not explicitly reported
Substituent Effects Methoxyethyl chain enhances solubility; benzofuran increases π-π stacking potential Nitro group introduces polarity and H-bond acceptor sites Sulfonamide group improves metabolic stability
Crystal Packing Predicted: C–H⋯O/S interactions from methoxy and thiophene Weak C–H⋯O/S interactions observed Packing dominated by halogen (I) and sulfonamide motifs

Key Observations :

  • The benzofuran moiety may enhance π-π stacking interactions relative to nitro or sulfonamide groups in other derivatives .

Insights :

  • The cyclopentane ring may reduce metabolic degradation compared to linear chains in other amides .
  • The benzofuran-thiophene combination could synergistically improve binding to hydrophobic enzyme pockets.

Crystallographic and Computational Analysis

Structural studies of analogues highlight the importance of software tools like SHELX and Mercury in elucidating molecular conformations :

  • SHELX Refinement : Used to determine dihedral angles and H-bonding patterns in N-(2-nitrophenyl)thiophene-2-carboxamide , a method applicable to the target compound.
  • Mercury Visualization : Enables comparison of packing motifs (e.g., C–H⋯O/S interactions) between the target compound and its analogues .

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, often abbreviated as N-BBEC, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

N-BBEC is characterized by a complex structure that includes:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Thiophene ring : Imparts unique electronic properties.
  • Cyclopentanecarboxamide backbone : Provides stability and potential interaction sites.

The combination of these structural features suggests that N-BBEC may interact with various biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of N-BBEC typically involves several steps, including:

  • Formation of the Benzofuran Moiety : Synthesized through cyclization reactions.
  • Introduction of the Methoxyethyl Group : Achieved via nucleophilic substitution.
  • Formation of the Thiophene Linkage : Involves coupling reactions with thiophene derivatives.

These synthetic routes are crucial for understanding the compound's reactivity and potential metabolic pathways.

Antiproliferative Effects

Research has indicated that derivatives of benzofuran and thiophene exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to N-BBEC have shown concentration-dependent cytotoxicity against tumor cells, particularly in breast cancer (SK-BR-3) and colon cancer (SW620) models. Specific findings include:

  • Selective Cytotoxicity : Compounds demonstrated selective effects on different cell lines, with some inducing apoptosis while others triggered alternative cell death mechanisms .

Amyloid-beta Modulation

Recent studies have highlighted the potential of benzofuran-based compounds in modulating amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology. Key findings include:

  • Fibrillogenesis Modulation : Compounds structurally related to N-BBEC have been shown to either promote or inhibit Aβ42 fibrillogenesis depending on their substituents. For example, certain derivatives led to a 2.7-fold increase in Aβ42 fibrillogenesis at higher concentrations .
  • Neuroprotection : Some compounds provided significant neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines, indicating their potential as therapeutic agents in neurodegenerative diseases .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
Various Benzofuran DerivativesAntiproliferativeSelective cytotoxicity in SK-BR-3 and SW620 cell lines
Benzofuran/Thiophene DerivativesAβ Aggregation ModulationSignificant modulation of Aβ42 fibrillogenesis; neuroprotection observed
N-BBECGeneral Biological ActivityPotential applications in medicinal chemistry due to structural diversity

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